2-(3-Ethoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline
Description
2-(3-Ethoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline is a quinoline-based small molecule characterized by a 3-ethoxyphenyl substituent at the 2-position and a 4-methylpiperazine-1-carbonyl group at the 4-position of the quinoline core. Quinoline derivatives are widely explored for their pharmacological and optoelectronic properties due to their structural versatility and ability to interact with biological targets . The 4-methylpiperazine moiety in this compound may enhance solubility and receptor-binding affinity, while the 3-ethoxyphenyl group contributes to lipophilicity and steric effects.
Properties
IUPAC Name |
[2-(3-ethoxyphenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-3-28-18-8-6-7-17(15-18)22-16-20(19-9-4-5-10-21(19)24-22)23(27)26-13-11-25(2)12-14-26/h4-10,15-16H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYDLLQGPBLLRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 3-ethoxyphenyl group: This step might involve a Friedel-Crafts acylation reaction using 3-ethoxybenzoyl chloride and an appropriate catalyst.
Attachment of the 4-methylpiperazine-1-carbonyl group: This could be done through a nucleophilic substitution reaction, where the quinoline derivative reacts with 4-methylpiperazine-1-carbonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce partially or fully hydrogenated quinoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved might include inhibition of topoisomerase enzymes, interaction with G-protein coupled receptors, or modulation of ion channels.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Position 2 : Replacement of the 3-ethoxyphenyl group with methoxy (e.g., ), chloro (e.g., ), or methylphenyl (e.g., ) alters electronic and steric properties, impacting target affinity and pharmacokinetics.
- Position 4 : The 4-methylpiperazine-1-carbonyl group in the target compound contrasts with simpler piperazinyl () or piperidinyl () groups. The carbonyl linker may enhance conformational flexibility and hydrogen-bonding capacity .
Antiproliferative Activity
- Quinoline-Benzimidazole Hybrids (e.g., ): Compounds like 14e (IC₅₀ = 0.2 µM against lymphoma cells) demonstrate potent antiproliferative effects via TAO2 kinase inhibition. The target compound’s piperazine-carbonyl group may similarly enhance kinase binding.
- 2-(Furan-2-yl)-4-phenoxyquinolines (e.g., ): Exhibit anti-inflammatory activity (e.g., 13b inhibits superoxide anion generation at 2.2 µM) without cytotoxicity, suggesting the ethoxyphenyl group in the target compound could confer similar safety.
Anticonvulsant Activity
- 1,2,4-Triazoloquinolines (e.g., ): Compound 3f shows ED₅₀ = 22.0 mg/kg in rodent models, highlighting the role of nitrogen-rich substituents. The target compound’s piperazine moiety may modulate CNS penetration.
Pharmacokinetic Predictions
- Lipinski’s Rules : Most analogues (e.g., ) comply with ≤2 violations, suggesting oral bioavailability. The target compound’s ethoxy and piperazine groups may balance logP and hydrogen-bonding parameters for optimal absorption .
Biological Activity
2-(3-Ethoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline is a synthetic compound belonging to the quinoline class, which has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structure that may facilitate interactions with various biological targets, thereby influencing its pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps, including:
- Formation of the Quinoline Core : This is often achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the ethoxyphenyl and piperazine moieties is carried out using nucleophilic substitution methods.
The molecular formula of this compound is , indicating a complex structure that supports its diverse biological activities. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Experimental data indicate significant antiproliferative activity against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
The compound's mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell cycle progression in these cancer cells. For instance, a study reported that derivatives of this compound exhibited IC50 values in the low micromolar range against these cell lines, suggesting potent anticancer efficacy .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of quinoline derivatives. Key findings include:
- The presence of the piperazine ring enhances interaction with biological targets, potentially increasing bioavailability.
- Substituents on the quinoline core significantly influence cytotoxicity profiles, with certain configurations yielding higher activity against cancer cells.
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit cell proliferation in a dose-dependent manner. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| A549 | 7.5 | Cell cycle arrest at G0/G1 phase |
| HCT116 | 6.0 | Inhibition of DNA synthesis |
These findings support further exploration into its use as an anticancer agent.
In Vivo Studies
Preliminary in vivo studies using animal models have shown promising results regarding tumor growth inhibition. For instance, administration of this compound led to a statistically significant reduction in tumor size compared to control groups, highlighting its potential for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
